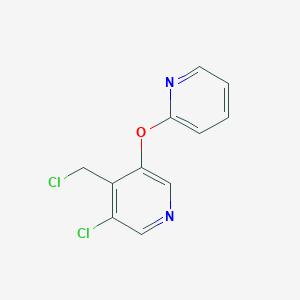
Cimetidine impurity F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is a complex organic compound with the molecular formula C16H24N8S2 and a molecular weight of 392.54 . This compound is known for its unique structure, which includes imidazole rings and thioether linkages, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves multiple steps:
Formation of Intermediate: The initial step involves the reaction of 4-methylimidazole with formaldehyde in the presence of hydrochloric acid to form an intermediate.
Condensation Reaction: This intermediate is then condensed with cysteamine hydrochloride to produce a mono-condensed product.
Final Synthesis: The mono-condensed product undergoes a second condensation reaction with dimethyl cyanamide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps as described above. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The imidazole rings and thioether linkages play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea
- N-Cyano-N’-[2-(4-methyl-5-imidazolyl)methylthio]ethyl-S-methylisothiourea
Uniqueness
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is unique due to its dual imidazole rings and thioether linkages, which confer distinct chemical and biological properties. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C16H24N8S2 |
|---|---|
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1-cyano-2,3-bis[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C16H24N8S2/c1-12-14(23-10-21-12)7-25-5-3-18-16(20-9-17)19-4-6-26-8-15-13(2)22-11-24-15/h10-11H,3-8H2,1-2H3,(H,21,23)(H,22,24)(H2,18,19,20) |
InChI-Schlüssel |
OFGXKQGKIOVKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)CSCCNC(=NCCSCC2=C(NC=N2)C)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{2-[4-(4-Methoxy-phenyl)-butylamino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8278667.png)









